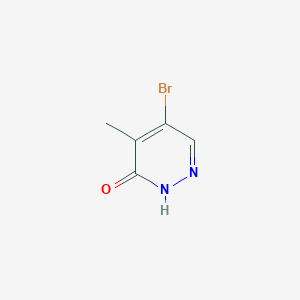![molecular formula C8H15ClN4O B11717101 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride](/img/structure/B11717101.png)
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 5-[(2S,4R)-4-metoxipirrolidin-2-il]-3-metil-1H-1,2,4-triazol es un compuesto químico caracterizado por su estructura única, que incluye un anillo de pirrolidina y un anillo de triazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 5-[(2S,4R)-4-metoxipirrolidin-2-il]-3-metil-1H-1,2,4-triazol generalmente implica varios pasos, incluida la formación del anillo de pirrolidina y el anillo de triazol. Las condiciones de reacción a menudo requieren reactivos y catalizadores específicos para garantizar la estereoquímica y el rendimiento deseados. Por ejemplo, la síntesis puede involucrar el uso de agentes de metoxilación y reactivos formadores de triazol en condiciones controladas de temperatura y pH .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio a reactores más grandes y la optimización de las condiciones de reacción para obtener un mayor rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 5-[(2S,4R)-4-metoxipirrolidin-2-il]-3-metil-1H-1,2,4-triazol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en el compuesto.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir los dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, a menudo utilizando reactivos nucleofílicos o electrofílicos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como la azida de sodio. Las condiciones de reacción generalmente implican disolventes, temperaturas y niveles de pH específicos para lograr las transformaciones deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir diversos derivados de triazol sustituidos .
Aplicaciones Científicas De Investigación
El clorhidrato de 5-[(2S,4R)-4-metoxipirrolidin-2-il]-3-metil-1H-1,2,4-triazol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como la inhibición enzimática o la unión a receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 5-[(2S,4R)-4-metoxipirrolidin-2-il]-3-metil-1H-1,2,4-triazol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos y modular su actividad, lo que lleva a diversos efectos biológicos. Las vías involucradas en estos efectos pueden incluir la transducción de señales, la expresión génica y la regulación metabólica .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen otros derivados de pirrolidina y triazol, como:
- Clorhidrato de (2S,4R)-1-((S)-2-amino-3,3-dimetilbutanoyl)-4-hidroxi-N-(4-(4-metiltiazol-5-il)bencil)pirrolidina-2-carboxamida
- Derivados de pirrolizina y pirrolidina-2-ona
Unicidad
Lo que distingue al clorhidrato de 5-[(2S,4R)-4-metoxipirrolidin-2-il]-3-metil-1H-1,2,4-triazol es su estereoquímica específica y la presencia de un anillo de metoxipirrolidina y un anillo de triazol. Esta estructura única contribuye a sus distintas propiedades químicas y biológicas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo .
Propiedades
Fórmula molecular |
C8H15ClN4O |
|---|---|
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C8H14N4O.ClH/c1-5-10-8(12-11-5)7-3-6(13-2)4-9-7;/h6-7,9H,3-4H2,1-2H3,(H,10,11,12);1H/t6-,7+;/m1./s1 |
Clave InChI |
KEBSKCOOXSBUCC-HHQFNNIRSA-N |
SMILES isomérico |
CC1=NC(=NN1)[C@@H]2C[C@H](CN2)OC.Cl |
SMILES canónico |
CC1=NC(=NN1)C2CC(CN2)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


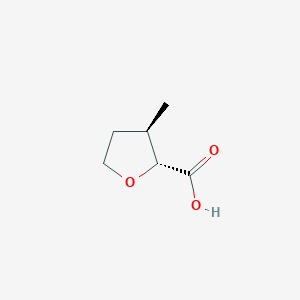

![[2,2'-Bithiophene]-5,5'-dithiol](/img/structure/B11717029.png)
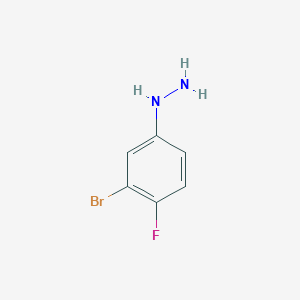
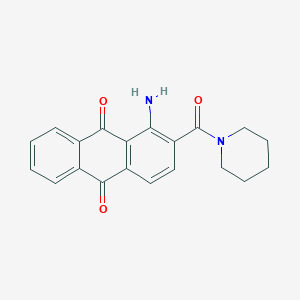

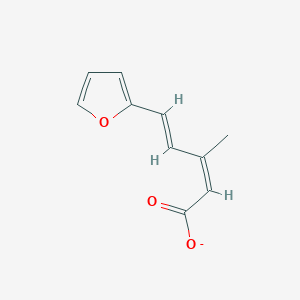
![2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B11717068.png)
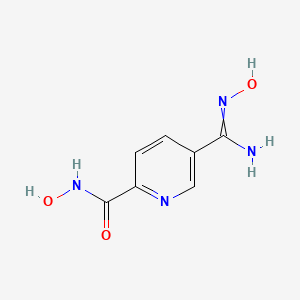
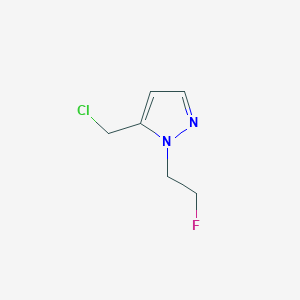
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11717094.png)
![Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B11717106.png)
![[1,3'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B11717119.png)
